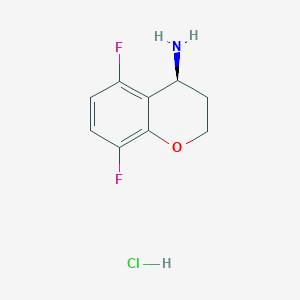![molecular formula C16H30N2O3 B2787300 tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate CAS No. 1323197-65-4](/img/structure/B2787300.png)
tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, which is known for its steric hindrance and stability, making it a valuable moiety in various chemical reactions .
Vorbereitungsmethoden
The synthesis of tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions. One common method is the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate protecting group . The reaction is usually carried out in the presence of a base such as triethylamine (TEA) to neutralize the generated acid. The reaction conditions often involve mild temperatures and anhydrous solvents to ensure high yields and purity .
Analyse Chemischer Reaktionen
Tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate undergoes various chemical reactions, primarily involving the carbamate group. Some common reactions include:
Deprotection: The removal of the tert-butyl carbamate group can be achieved using strong acids like trifluoroacetic acid (TFA) or by heating. This reaction yields the free amine and carbon dioxide as major products.
Oxidation and Reduction: While the carbamate group itself is relatively stable, the compound can participate in oxidation and reduction reactions at other functional groups present in the molecule.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine functionality by preventing unwanted reactions during synthetic processes. Upon deprotection, the tert-butyl group is cleaved, releasing the free amine and carbon dioxide . This process is facilitated by the stability of the tert-butyl carbocation, which is easily formed under acidic conditions .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate can be compared with other carbamate-protected amines such as:
Benzyl carbamate (Cbz): Unlike tert-butyl carbamate, benzyl carbamate requires stronger acidic conditions for deprotection and is often removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc): This protecting group is removed under basic conditions, making it orthogonal to tert-butyl carbamate, which is removed under acidic conditions.
Methoxycarbonyl (Moc): This group is less stable compared to tert-butyl carbamate and is typically used in less demanding synthetic applications.
The uniqueness of this compound lies in its stability and ease of removal, making it a preferred choice in many synthetic applications .
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-6-11(2)13(18-15(20)21-16(3,4)5)14(19)17-12-9-7-8-10-12/h11-13H,6-10H2,1-5H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVWEBVRZHRZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CCCC1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2787217.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2787219.png)

![(1R,4R)-N-butyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2787222.png)

![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2787226.png)



![3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2787234.png)


![methyl 10-(2-ethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate](/img/structure/B2787239.png)
